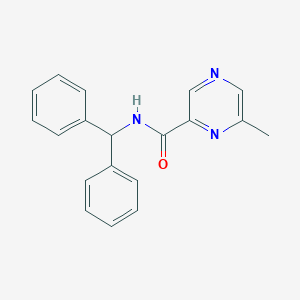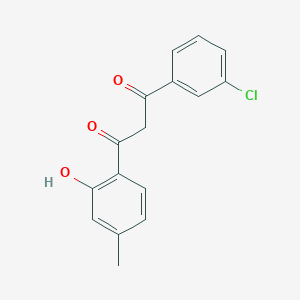
1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione, commonly referred to as CMP, is an organic compound with a wide range of applications in synthetic chemistry, materials science, and pharmaceuticals. CMP has been used in the synthesis of a variety of heterocyclic compounds, polymers, and other materials. In addition, CMP has been used to study the mechanism of action of various compounds and to investigate the biochemical and physiological effects of certain drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Fluorescent Properties
1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione has been used in the synthesis of new Europium(III) complexes. These complexes exhibit characteristic emissions of europium ions, indicating effective energy transfer from the ligands to the europium ions. This has implications for the development of materials with specific fluorescent properties (Ma Kunpen, 2015).
Structural and Property Analysis
This compound also plays a role in the study of β-diketone interactions. The structural and property analyses of similar β-diketones provide valuable insights into their conformations and characteristics, which are essential for understanding the chemical behavior of related compounds (J. Emsley, N. Freeman, M. Hursthouse, P. Bates, 1987).
Development of Anticancer Agents
In the field of anticancer research, 1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione derivatives have been studied through in silico molecular docking analyses. This research aims at discovering new anticancer agents, with specific compounds showing high affinity for the active sites of enzyme cytochrome P450 reductase (Javed Sheikh, H. Juneja, V. Ingle, 2010).
Antibacterial Properties
Research into the antibacterial properties of derivatives of this compound has shown some of them to be highly active against bacteria like S. aureus and E. coli. This highlights the potential use of these compounds in developing new antibacterial agents (H. C. Mutreja, G. Saharia, H. Sharma, 1980).
Supramolecular Structures
The study of supramolecular structures of derivatives of 1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione contributes to our understanding of hydrogen bonding and molecular interactions. This research can have implications in the development of materials and understanding of chemical processes at the molecular level (J. N. Low, J. Cobo, M. Nogueras, Adolfo Sánchez, B. Insuasty, H. Torres, 2002).
Tautomerism and Acid-Base Properties
The compound's derivatives have been studied for their tautomeric and acid-base properties, providing insights into their structural and chemical behaviors. This research is crucial for understanding the reactivity and stability of these compounds in various chemical environments (K. Mahmudov, R. A. Rahimov, M. B. Babanly, Parvin Q. Hasanov, F. Pashaev, A. Gasanov, M. N. Kopylovich, A. Pombeiro, 2011).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-5-6-13(15(19)7-10)16(20)9-14(18)11-3-2-4-12(17)8-11/h2-8,19H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSQILRYYDFYLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

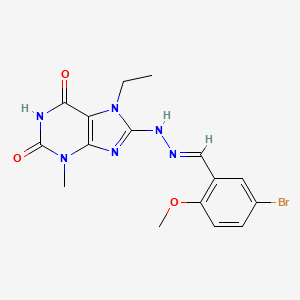
![N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2409512.png)
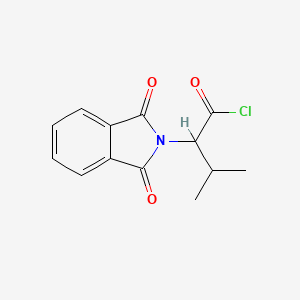
![1-(3,4-Dimethoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2409517.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopropanecarboxamide](/img/structure/B2409518.png)
![N-(4-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2409519.png)
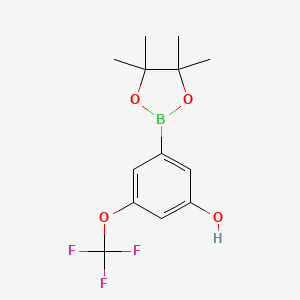
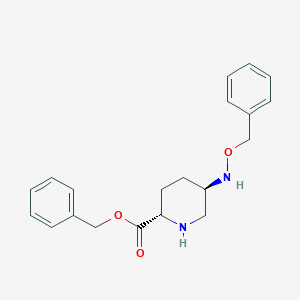
![N-(2-ethyl-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2409522.png)
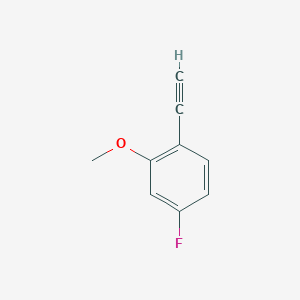
![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2409529.png)
![N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2409530.png)
